molecular formula C8H9ClFNO2 B1443076 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride CAS No. 1306603-97-3

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Cat. No. B1443076
M. Wt: 205.61 g/mol
InChI Key: SAXJTAJFZZCEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, also known as 3-FAAH, is a molecule that has been studied for its potential applications in a variety of scientific research fields. This molecule is a derivative of acetyl-CoA, an important intermediate in the metabolism of fatty acids, and has been found to have potential applications in biochemical and physiological research. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 3-FAAH.

Scientific Research Applications

Organic Synthesis and Compound Development

  • Halogenated Compound Synthesis

    The compound has been used in the synthesis of halogenated compounds like 2-Amino-3-fluorobenzoic acid, which is key in developing amides, oximes, and acylation products. These processes are fundamental in creating a range of fluorine-containing organic molecules, highlighting its utility in halogen compound synthesis (Kollmar et al., 2003).

  • Anticancer Activity

    A derivative, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, demonstrated anticancer activity in vitro, showcasing the compound's potential as a precursor in medicinal chemistry for developing new anticancer agents (Liu Ying-xiang, 2007).

  • Enzyme Inhibition

    Research on phenylacetic acid derivatives, including fluorophenyl variants, has shown inhibitory activity against neuraminidase of influenza A virus, suggesting its importance in designing inhibitors for viral enzymes (Lv & Shi, 2022).

Structural and Mechanistic Insights

  • Crystal Structure Analysis

    The study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate's crystal structure provides insights into the molecular configuration and interactions within fluorophenyl compounds, aiding in the understanding of their chemical behavior (Sapnakumari et al., 2014).

  • Reactivity and Acidity Analysis

    Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluorophenyl variants, have shed light on their electronic properties and reaction mechanisms. This research contributes to the broader understanding of halogen impacts on molecular reactivity and acidity (Srivastava et al., 2015).

properties

IUPAC Name

2-(3-fluoroanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-2-1-3-7(4-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJTAJFZZCEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorophenyl)amino]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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